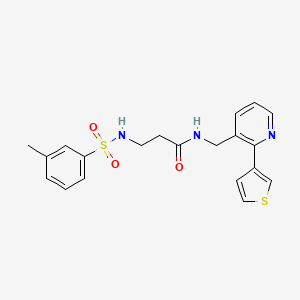

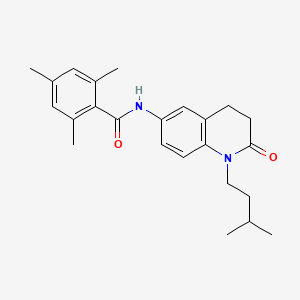

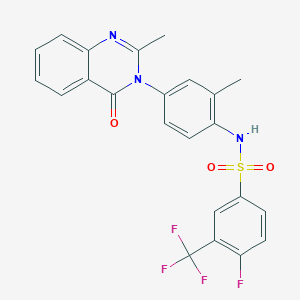

![molecular formula C8H9NOS B2966867 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one CAS No. 4751-59-1](/img/structure/B2966867.png)

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one, also known as thienoazepinone, is a heterocyclic compound with a seven-membered ring containing a sulfur atom and a nitrogen atom. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Electronic Structure and Thermal Stability

- Electronic Structure Investigations : The study of thiepins, including derivatives of thieno[3,4-d]thiepin, revealed insights into their electronic structure through photoelectron spectroscopic investigations. These studies help in understanding the influence of different substituents on the thermal stability of thiepins, suggesting that steric effects primarily influence stability, whereas electronic effects dictate the stability of specific derivatives. The findings contribute to the broader knowledge of heterocyclic chemistry and the design of thermally stable materials for various applications (Gleiter et al., 1985).

Synthesis and Potential Antineoplastic Agents

- Antineoplastic Agent Synthesis : Research into thieno[2,3-b]-azepin-4-ones, explored as potential antineoplastic agents, involves the synthesis of these compounds through Dieckmann ring closure reactions. Although preliminary biological data did not indicate significant antineoplastic activity, the synthesis approach contributes to the field of medicinal chemistry by providing a foundation for the development of novel therapeutics (Koebel et al., 1975).

Materials Science and Electrochemistry

- Development of Black Electrochromic Copolymers : A novel approach to achieving a low bandgap black polymer electrochrome through the electrochemical polymerization of donor–acceptor systems is highlighted. This research contributes to the development of materials that absorb virtually the whole visible spectrum, offering applications in smart windows and display technologies (İçli et al., 2010).

Advanced Synthetic Methods

- Innovative Synthetic Routes : Studies on the synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones showcase advanced synthetic routes, including tin(IV) chloride-catalyzed Friedel-Crafts cyclization. These methods facilitate the exploration of novel heterocyclic systems and contribute to the diversity of compounds available for various research and industrial applications (Satake et al., 1986).

Propriétés

IUPAC Name |

5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCFTLHJKOWHBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

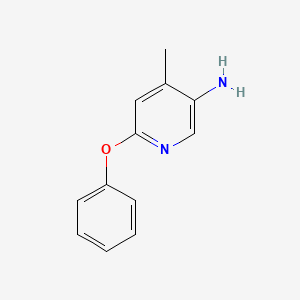

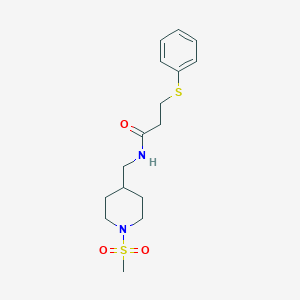

![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

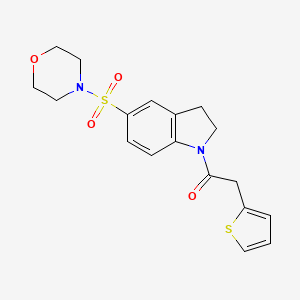

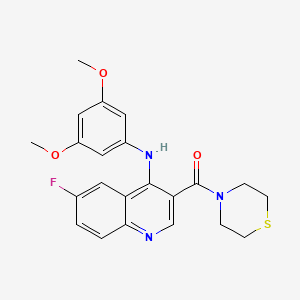

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

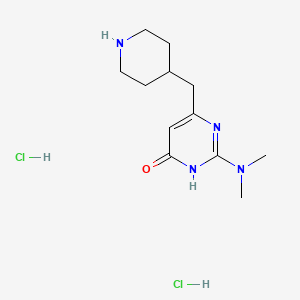

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)